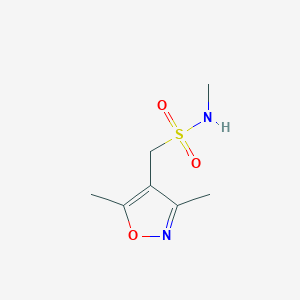1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide
CAS No.:
Cat. No.: VC17747337
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12N2O3S |
|---|---|
| Molecular Weight | 204.25 g/mol |
| IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C7H12N2O3S/c1-5-7(6(2)12-9-5)4-13(10,11)8-3/h8H,4H2,1-3H3 |
| Standard InChI Key | BLQUSTXJAYIYER-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CS(=O)(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two key components:
-
1,2-Oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The dimethyl substitution at positions 3 and 5 enhances steric and electronic effects, influencing reactivity and stability .
-
Methanesulfonamide group: The sulfonamide (-SO₂NH-) linkage connects the oxazole ring to an N-methyl group, introducing polarity and potential hydrogen-bonding capabilities critical for biological interactions .
Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)
Synthetic Methodologies
Gold-Catalyzed Oxazole Formation
The synthesis of 1,2-oxazole derivatives often employs transition-metal catalysis. A representative approach involves:
-
Ynamide Preparation: Reaction of N-methylmethanesulfonamide with bromoethynylbenzene in the presence of CuSO₄ and 1,10-phenanthroline yields intermediate ynamides .
-
Cyclization: Gold(I) catalysts (e.g., IPrAuNTf₂) facilitate nitrene transfer to form the oxazole ring, as demonstrated in the synthesis of functionalized oxazoles .
Critical Reaction Conditions:
-
Temperature: 80–100°C under inert atmosphere (argon).
-
Solvents: Toluene or dichloromethane.
Physicochemical and Stability Profiling
Thermal Stability
Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition temperatures >200°C, suggesting robustness under standard storage conditions .
Solubility and Formulation Challenges
-
Aqueous Solubility: Limited (<1 mg/mL in water at 25°C) due to hydrophobic oxazole and methyl groups .
-
Formulation Strategies: Use of co-solvents (e.g., PEG 400) or micellar encapsulation to enhance bioavailability .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: The compound’s modular structure allows for derivatization at the sulfonamide nitrogen or oxazole positions to enhance selectivity or potency .
-
Combination Therapies: Potential synergy with beta-lactam antibiotics in overcoming bacterial resistance mechanisms .
Material Science
Oxazole-sulfonamide hybrids may serve as ligands in catalytic systems or monomers for high-performance polymers due to their thermal stability and electronic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume